2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine
CAS No.: 2549003-99-6
Cat. No.: VC11841534
Molecular Formula: C9H10F3N3O
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
![2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine - 2549003-99-6](/images/structure/VC11841534.png)
Specification
CAS No. | 2549003-99-6 |
---|---|
Molecular Formula | C9H10F3N3O |
Molecular Weight | 233.19 g/mol |
IUPAC Name | 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine |
Standard InChI | InChI=1S/C9H10F3N3O/c10-9(11,12)6-15-4-7(5-15)16-8-13-2-1-3-14-8/h1-3,7H,4-6H2 |
Standard InChI Key | WQDBOQLXZRHOFI-UHFFFAOYSA-N |
SMILES | C1C(CN1CC(F)(F)F)OC2=NC=CC=N2 |
Canonical SMILES | C1C(CN1CC(F)(F)F)OC2=NC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxy}pyrimidine (IUPAC name: 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine) is defined by the following properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₁H₁₄F₃N₃O | |
Molecular Weight | 261.24 g/mol | |
CAS Number | 2549047-55-2 | |
SMILES | CC1=NC(=NC=C1)OC2CN(C2)CC(F)(F)F |
The structure comprises a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked via an ether bond to an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom). The azetidine is further substituted with a 2,2,2-trifluoroethyl group, introducing hydrophobicity and electronic effects .
Key Functional Groups
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Pyrimidine core: Enables hydrogen bonding and π-π stacking interactions with biological targets .
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Azetidine moiety: Conformationally constrained amine system that may enhance target binding selectivity .
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Trifluoroethyl group: Imparts metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .
Synthetic Strategies and Pathways
Hypothetical Synthesis Routes
While no explicit synthesis for this compound is documented, analogous pyrimidine-azetidine derivatives suggest a multi-step approach:
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Azetidine precursor synthesis:
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Pyrimidine functionalization:
Example Reaction Scheme:
Analytical Characterization
Hypothetical characterization data inferred from analogs:
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¹H NMR: Peaks at δ 2.5–3.5 ppm (azetidine protons), δ 6.5–8.5 ppm (pyrimidine aromatic protons) .
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LC-MS: [M+H]⁺ peak at m/z 262.1.
Biological Activity and Mechanism of Action
Kinase Inhibition
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Pyrimidine derivatives are established kinase inhibitors (e.g., EGFR, PI3K) .
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The trifluoroethyl group may enhance binding to hydrophobic kinase pockets .
Antimicrobial Activity
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Thieno[2,3-d]pyrimidines with similar substituents show MIC values of 1.95–9.6 µM against Gram-positive bacteria .
Anticancer Activity
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Analogous compounds induce apoptosis (21.93-fold increase in caspase-3) and cell cycle arrest (G1/S phase) in cancer cells .
Structure-Activity Relationship (SAR) Insights
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Pyrimidine substitution: Electron-withdrawing groups (e.g., trifluoroethyl) improve metabolic stability .
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Azetidine ring: Conformational rigidity enhances target selectivity compared to flexible amines .
Challenges and Future Directions
Knowledge Gaps
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No in vivo pharmacokinetic or toxicity data available.
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Synthetic scalability and regioselectivity require optimization.
Research Priorities
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